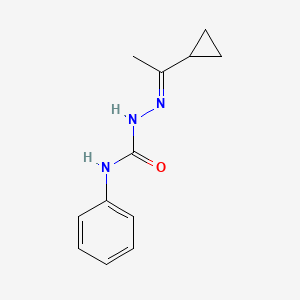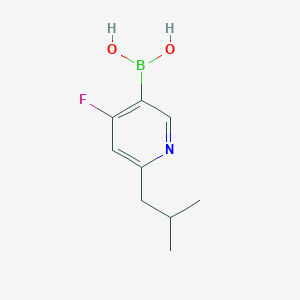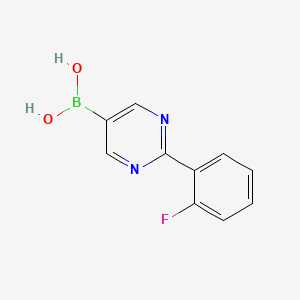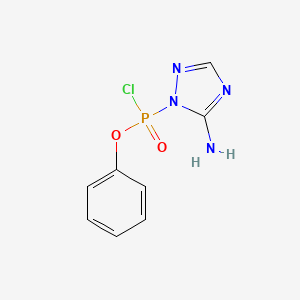
(2E)-2-(1-cyclopropylethylidene)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropylethanone N-phenylsemicarbazone is an organic compound with the molecular formula C12H15N3O. It is a derivative of semicarbazone, which is known for its applications in various chemical and biological fields. This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, and a phenylsemicarbazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropylethanone N-phenylsemicarbazone typically involves the reaction of 1-cyclopropylethanone with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the semicarbazone derivative, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 1-cyclopropylethanone N-phenylsemicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropylethanone N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropylethanone N-phenylsemicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropylethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropylethanone: A precursor in the synthesis of 1-cyclopropylethanone N-phenylsemicarbazone.
N-phenylsemicarbazide: Another precursor used in the synthesis.
Cyclopropyl methyl ketone: A related compound with similar structural features.
Uniqueness
1-cyclopropylethanone N-phenylsemicarbazone is unique due to its specific combination of a cyclopropyl group and a phenylsemicarbazone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[(E)-1-cyclopropylethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C12H15N3O/c1-9(10-7-8-10)14-15-12(16)13-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H2,13,15,16)/b14-9+ |
InChI Key |
RKPDCNZENJEYDC-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2CC2 |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)


![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)



![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
